molecular formula C15H15Cl2N3O3S B13310654 2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride

2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride

Cat. No.: B13310654
M. Wt: 388.3 g/mol
InChI Key: CKBASSDUCZOUIG-UHFFFAOYSA-N
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Description

2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzimidazole core, a chloromethyl group, a methoxyphenyl group, and a sulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid in the presence of a catalyst.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group can be attached through nucleophilic substitution reactions, where a methoxyphenyl halide reacts with the benzimidazole core.

    Sulfonamide Formation: The sulfonamide moiety is typically introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for studying protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-5-sulfonamide hydrochloride
  • 2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide
  • 2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-5-sulfonamide

Uniqueness

The uniqueness of 2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxyphenyl group and the sulfonamide moiety can enhance its binding affinity to certain targets, making it a valuable compound for research and development.

Biological Activity

2-(Chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride is a synthetic compound belonging to the benzimidazole class, characterized by its unique structural components, including a chloromethyl group, a methoxyphenyl moiety, and a sulfonamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C15H14ClN3O3S
  • Molecular Weight : 388.26 g/mol
  • Purity : 95%
  • CAS Number : 1170509-21-3

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been evaluated against various pathogens, showing promising results:

  • Minimum Inhibitory Concentration (MIC) values were reported for several strains:
    • Streptococcus faecalis: MIC = 8 μg/mL
    • Staphylococcus aureus: MIC = 4 μg/mL
    • Methicillin-resistant Staphylococcus aureus: MIC = 4 μg/mL
      These results suggest that the compound is effective against both Gram-positive bacteria and resistant strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The antiproliferative effects of this compound have also been investigated. In vitro studies using the MDA-MB-231 breast cancer cell line revealed the following:

  • IC50 Values :
    • The compound exhibited an IC50 value of approximately 16.38 μM, indicating significant cytotoxicity against cancer cells.
    • Other derivatives of benzimidazole with similar structures showed varying degrees of activity, emphasizing the importance of structural modifications in enhancing anticancer effects .

The mechanism of action appears to involve induction of apoptosis through mitochondrial disruption, leading to caspase activation and subsequent cell death. This is consistent with findings that benzimidazole derivatives can alter mitochondrial membrane potential and promote pro-apoptotic factors' release .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Variations in substituents on the benzimidazole ring significantly influence both antimicrobial and anticancer properties:

CompoundStructural FeatureBiological Activity
2g Heptyl group at N-1IC50 = 16.38 μM (anticancer)
1a Phenyl at position 2Lower activity compared to alkyl substitutions
3b Pyridine ringComparable anticancer activity to doxorubicin

This table illustrates how different substituents can modulate the biological efficacy of benzimidazole derivatives, highlighting the importance of lipophilicity for membrane penetration and bioavailability .

Case Studies

Several studies have documented the biological activities of similar compounds:

  • Antiproliferative Studies : A study on various benzimidazole derivatives demonstrated that those with increased lipophilicity showed enhanced antiproliferative activity against cancer cell lines. Compounds with straight-chain alkyl groups exhibited better performance than their unsubstituted counterparts .
  • Antimicrobial Mechanisms : Interaction studies indicated that these compounds may target specific enzymes involved in microbial resistance pathways, suggesting a dual mechanism of action that includes both direct antimicrobial effects and inhibition of resistance mechanisms .

Properties

Molecular Formula

C15H15Cl2N3O3S

Molecular Weight

388.3 g/mol

IUPAC Name

2-(chloromethyl)-N-(2-methoxyphenyl)-3H-benzimidazole-5-sulfonamide;hydrochloride

InChI

InChI=1S/C15H14ClN3O3S.ClH/c1-22-14-5-3-2-4-12(14)19-23(20,21)10-6-7-11-13(8-10)18-15(9-16)17-11;/h2-8,19H,9H2,1H3,(H,17,18);1H

InChI Key

CKBASSDUCZOUIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)N=C(N3)CCl.Cl

Origin of Product

United States

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